N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine
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Description
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine is a useful research compound. Its molecular formula is C17H18ClF3N4 and its molecular weight is 370.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures are often involved in inhibiting various enzymes or interacting with receptors in the body .
Mode of Action
It’s known that many similar compounds often work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Many similar compounds are involved in pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific targets of the compound and how its interaction with these targets alters cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s ability to interact with its targets. Additionally, the compound’s chemical stability could be affected by these factors, potentially altering its effectiveness .
Properties
IUPAC Name |
3-chloro-N-[2-[[4-(dimethylamino)phenyl]methylideneamino]ethyl]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4/c1-25(2)14-5-3-12(4-6-14)10-22-7-8-23-16-15(18)9-13(11-24-16)17(19,20)21/h3-6,9-11H,7-8H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMTDVAVWQKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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